2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4-dimethylphenol and 5-methyl-1,3-benzoxazole, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, catalysts such as sulfuric acid, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide: shares structural similarities with other benzoxazole derivatives and phenoxyacetamides.
2-(3,4-dimethylphenoxy)acetic acid: A simpler analog with fewer functional groups.
N-(3-benzoxazolyl)acetamide: Lacks the dimethylphenoxy moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-7-10-22-21(11-15)26-24(29-22)18-5-4-6-19(13-18)25-23(27)14-28-20-9-8-16(2)17(3)12-20/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
FGGIZZVTAVSYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.